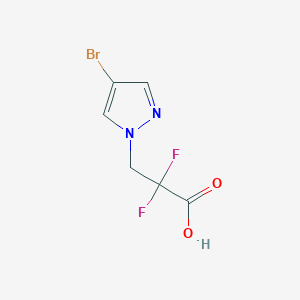
tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclopropylation of thiophene, followed by the introduction of an amino group and the tert-butyl ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiophene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and as ionic liquids.
Uniqueness
tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate is unique due to its combination of a cyclopropyl group and a thiophene ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H17NO2S |
|---|---|
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-5-cyclopropylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)10-8(13)6-9(16-10)7-4-5-7/h6-7H,4-5,13H2,1-3H3 |
Clave InChI |
CHFMJRJEPXDDGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=C(S1)C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13197807.png)
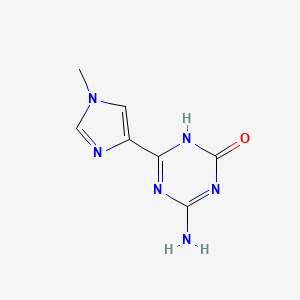
![2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane](/img/structure/B13197811.png)
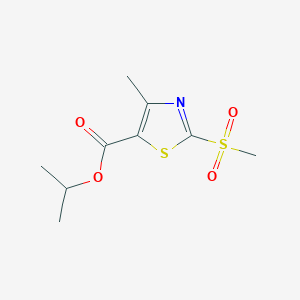
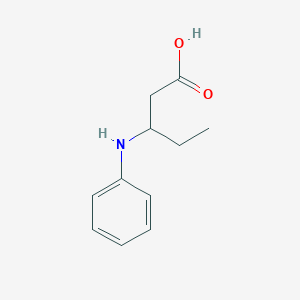
![8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13197837.png)
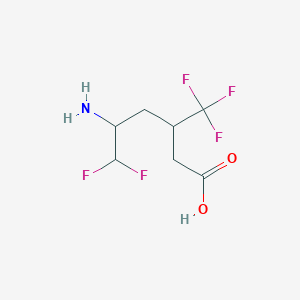
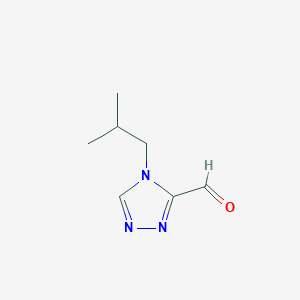


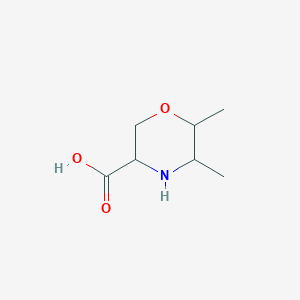
![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)
